3-Nitrobenzaldehyde, semicarbazone
Description
General Context of Semicarbazone Derivatives in Chemical Research
Semicarbazones are a class of organic compounds derived from the reaction of an aldehyde or ketone with semicarbazide (B1199961). ijpcbs.comresearchgate.net Historically, they have been utilized in qualitative organic analysis as crystalline solids that are useful for identifying the parent aldehydes or ketones via their melting points. ijpcbs.com Beyond this classical application, semicarbazones have emerged as a significant structural class in medicinal and pharmaceutical chemistry due to their diverse biological activities. researchgate.net
The biological potential of semicarbazones is often attributed to the presence of the azomethine group (-N=CH-), which is critical for their activity. medcraveonline.com Research has demonstrated that semicarbazones and their derivatives exhibit a wide spectrum of pharmacological effects, including:
Anticonvulsant Properties: Certain semicarbazones have shown significant protection against convulsions in experimental models. nih.gov Studies suggest that terminal electron-donating groups in the semicarbazone structure can enhance hydrogen bonding capabilities, which may contribute to their anticonvulsant effects. nih.gov
Antimicrobial Activity: Semicarbazones have been extensively investigated for their antibacterial and antifungal properties. researchgate.netnih.gov Their mechanism of action is thought to involve the inhibition of DNA replication by chelating metal ions that are essential cofactors for the enzymes involved in this process. ijpcbs.com The antimicrobial efficacy can be influenced by substituents on the aromatic ring, with some studies indicating that hydrophilic groups are important for antibacterial activity. nih.gov
Other Biological Activities: The pharmacological profile of semicarbazones also extends to anticancer, anti-inflammatory, antiviral, and antimalarial activities. medcraveonline.comresearchgate.net
The synthetic flexibility of semicarbazones and their ability to form stable complexes with transition metal ions further enhance their appeal in chemical research. medcraveonline.com The coordination of semicarbazone ligands to metal centers can lead to a significant increase in biological activity. icm.edu.pl
Significance of the 3-Nitrobenzaldehyde (B41214) Moiety in Organic Chemistry
3-Nitrobenzaldehyde is an aromatic aldehyde with the formula O₂NC₆H₄CHO, where the nitro group is positioned meta to the aldehyde group on the benzene (B151609) ring. wikipedia.org This specific arrangement is the primary product resulting from the mono-nitration of benzaldehyde (B42025). wikipedia.orgsgtlifesciences.com The 3-nitrobenzaldehyde moiety is a crucial intermediate and building block in various sectors of organic synthesis.
Key areas where 3-nitrobenzaldehyde is significant include:
Pharmaceutical Synthesis: It serves as a vital precursor in the manufacture of several important drugs. sgtlifesciences.combloomtechz.com Notably, it is an essential intermediate for the synthesis of the second-generation dihydropyridine (B1217469) family of calcium channel blockers, which includes drugs like nitrendipine, nimodipine, and nicardipine. bloomtechz.comijpsonline.com It is also a precursor to the HIV protease inhibitor, Tipranavir. wikipedia.org
Dye and Pigment Industry: The chemical properties of 3-nitrobenzaldehyde make it a valuable intermediate in the production of dyes, pigments, and other colorants for applications in textiles, plastics, and paints. sgtlifesciences.combloomtechz.comsolubilityofthings.com
Chemical Reactivity: The presence of the electron-withdrawing nitro group on the benzene ring significantly influences the reactivity of the molecule. solubilityofthings.com This feature makes it an interesting subject for studying electrophilic substitution reactions in mechanistic organic chemistry. solubilityofthings.com
The demand for 3-nitrobenzaldehyde underscores its importance as a chemical intermediate in both academic research and industrial applications. bloomtechz.comijpsonline.com
Overview of Advanced Research Trajectories for the Chemical Compound
Advanced research on 3-Nitrobenzaldehyde semicarbazone primarily focuses on its coordination chemistry and the evaluation of the biological activities of the resulting metal complexes. Schiff bases, including semicarbazones, readily form stable complexes with most transition metal ions, and this complexation often enhances their biological properties. medcraveonline.comicm.edu.pl
A significant research trajectory involves the synthesis of 3-Nitrobenzaldehyde semicarbazone as a ligand to create novel metal complexes. Studies have reported the synthesis of copper (II) and nickel (II) complexes using this ligand. medcraveonline.comresearchgate.net The characterization of these complexes is typically performed using techniques such as infrared (IR) and UV-Vis spectroscopy to confirm the coordination of the ligand to the metal ions. medcraveonline.comresearchgate.net
The primary goal of this line of research is to investigate the antimicrobial potential of these newly synthesized compounds. For instance, 3-Nitrobenzaldehyde semicarbazone and its Cu(II) and Ni(II) complexes have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. medcraveonline.comresearchgate.net The results from these studies often indicate that the metal complexes exhibit enhanced antibacterial activity compared to the free ligand, demonstrating the synergistic effect of the metal ion. researchgate.net
Table 1: Antibacterial Activity of 3-Nitrobenzaldehyde Semicarbazone Ligand and its Metal Complexes Zone of Inhibition (mm)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
|---|---|---|
| Ligand (L) | 8 | 9 |
| [Cu(L)₂]Cl₂ | 10 | 13 |
| [Ni(L)₂]Cl₂ | 13 | 16 |
Data sourced from a study by Hussein and Hamad (2020) researchgate.net
Another area of investigation is the study of related thiosemicarbazone derivatives of 3-nitrobenzaldehyde. Thiosemicarbazones, which are N,S donor ligands, also form versatile coordination complexes and are explored for their potential as antimicrobial and anticancer agents. icm.edu.plresearchgate.netnih.gov The ability of these ligands to form stable complexes with a variety of metals opens up avenues in medicinal chemistry, catalysis, and material science. icm.edu.pl
Table 2: Spectroscopic Data for 3-Nitrobenzaldehyde Semicarbazone Ligand and its Complexes
| Compound | ν(NH₂) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
|---|---|---|---|---|---|
| Ligand (L) | 3464, 3161 | 1683 | 1716 | - | - |
| [Cu(L)₂]Cl₂ | 3464, 3159 | 1685 | 1712 | 563 | 630 |
| [Ni(L)₂]Cl₂ | 3464, 3159 | 1683 | 1712 | 451 | 522 |
Data sourced from a study by Hussein and Hamad (2020) researchgate.net
Future research will likely continue to explore the synthesis of new metal complexes with 3-Nitrobenzaldehyde semicarbazone and its analogues, aiming to develop more potent therapeutic agents and novel materials. icm.edu.pl
Structure
3D Structure
Properties
CAS No. |
5346-31-6 |
|---|---|
Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-2-1-3-7(4-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ |
InChI Key |
OOGYRKBIKDXALD-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways for 3-Nitrobenzaldehyde (B41214) Semicarbazone
The primary and most well-documented method for synthesizing 3-nitrobenzaldehyde semicarbazone is through a condensation reaction. numberanalytics.comwikipedia.orgtaylorandfrancis.com This reaction involves the combination of 3-nitrobenzaldehyde and semicarbazide (B1199961), leading to the formation of a C=N double bond, characteristic of an imine derivative. wikipedia.orgmedcraveonline.com
Condensation Reactions from 3-Nitrobenzaldehyde and Semicarbazide
The fundamental reaction for producing 3-nitrobenzaldehyde semicarbazone is the condensation of 3-nitrobenzaldehyde with semicarbazide. wikipedia.orgmedcraveonline.com This process involves the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of 3-nitrobenzaldehyde. numberanalytics.comnumberanalytics.com This is followed by the elimination of a water molecule to yield the final semicarbazone product. numberanalytics.comnumberanalytics.com
One specific reported synthesis involves condensing 3-nitrobenzaldehyde with semicarbazide hydrochloride in a 1:1 molar ratio within an ethanolic medium. medcraveonline.com In a typical procedure, equimolar amounts of 3-nitrobenzaldehyde and semicarbazide hydrochloride are dissolved in ethanol (B145695). medcraveonline.comresearchgate.net The reaction mixture is then heated, often under reflux, for several hours to facilitate the formation of the product. medcraveonline.comresearchgate.netnih.gov For instance, a study detailed dissolving 0.01 mol of semicarbazide hydrochloride and 0.01 mol of sodium hydroxide (B78521) in hot ethanol, to which a solution of 0.01 mol of 3-nitrobenzaldehyde in hot ethanol was added and stirred at 78°C for 7 hours, resulting in a yellow precipitate of 3-nitrobenzaldehyde semicarbazone. medcraveonline.com
It is important to note that semicarbazide possesses two -NH2 groups, but only one is reactive as a primary amine for this condensation. The other amino group is adjacent to the carbonyl group, rendering it amide-like and consequently deactivated. libretexts.org
Reaction Conditions and Optimization Strategies
The efficiency and yield of 3-nitrobenzaldehyde semicarbazone synthesis are influenced by several reaction parameters. The choice of solvent, temperature, and reaction time are crucial for optimizing the outcome. medcraveonline.comresearchgate.netnih.gov
Ethanol is a commonly employed solvent for this reaction, often used in its absolute or 95% form. medcraveonline.comresearchgate.netnih.gov The reaction is typically carried out at elevated temperatures, with refluxing conditions being frequently reported to drive the reaction to completion. medcraveonline.comresearchgate.netnih.gov Reaction times can vary, with some procedures specifying durations of up to 8 hours. nih.gov
Optimization can involve adjusting these parameters to achieve the highest possible yield and purity of the product. For example, one study achieved an 85% yield by refluxing 3-nitrobenzaldehyde and thiosemicarbazide (B42300) (a related sulfur analog) in absolute ethanol for 8 hours. nih.gov Another preparation involving 3-nitrobenzaldehyde and semicarbazide hydrochloride in hot ethanol with constant stirring at 78°C for 7 hours also reported the formation of a yellow precipitate. medcraveonline.com The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net
Table 1: Reported Reaction Conditions for Semicarbazone Synthesis
| Aldehyde/Ketone | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 3-Nitrobenzaldehyde | Semicarbazide Hydrochloride | Ethanol | 78°C | 7 hours | - | medcraveonline.com |
| 3-Nitrobenzaldehyde | Thiosemicarbazide | Absolute Ethanol | Reflux | 8 hours | 85% | nih.gov |
| 3-Nitrobenzaldehyde | Thiosemicarbazide | Ethanol | Reflux | 6 hours | - | researchgate.net |
Note: The table includes data for the closely related thiosemicarbazone to provide a broader context for reaction conditions.
Solvent-Free Synthesis Approaches
In a move towards more environmentally friendly chemical processes, solvent-free methods for the synthesis of semicarbazones have been developed. researchgate.net One such approach involves the use of ball-milling to facilitate the condensation reaction between an aldehyde or ketone and semicarbazide hydrochloride. researchgate.net
This mechanochemical method involves charging a stainless steel ball-milling vessel with stoichiometric amounts of the carbonyl compound and semicarbazide hydrochloride. researchgate.net The reaction proceeds by milling the mixture at a specific temperature for a designated time. researchgate.net This technique has been shown to produce quantitative yields of various semicarbazones without the need for a solvent or any acid or base catalyst. researchgate.net For aldehydes, the reaction often proceeds to completion at room temperature, while ketones may require elevated temperatures. researchgate.net
Reaction Kinetics and Thermodynamic Considerations
The formation of 3-nitrobenzaldehyde semicarbazone is governed by principles of chemical kinetics and thermodynamics, which dictate the rate and equilibrium position of the reaction.
pH Dependence of Semicarbazone Formation
The rate of semicarbazone formation is significantly influenced by the pH of the reaction medium. numberanalytics.comnumberanalytics.com The reaction is generally acid-catalyzed. acs.orgsathyabama.ac.in The optimal pH for the formation of imine derivatives like semicarbazones is typically around 5. libretexts.org
At a neutral pH, the initial addition of semicarbazide to the carbonyl group is often rapid, forming a carbinolamine intermediate. acs.org This is then followed by a slower, acid-catalyzed dehydration step to yield the semicarbazone. acs.orgsathyabama.ac.in However, under more acidic conditions, the rate-determining step can shift. acs.org If the pH is too low, a significant portion of the semicarbazide will be protonated, rendering it non-nucleophilic and thus slowing down the initial attack on the carbonyl carbon. libretexts.org Conversely, at a high pH, there may not be sufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate. libretexts.org Therefore, careful control of pH is essential for maximizing the reaction rate. numberanalytics.com Studies have shown that the reaction rate generally increases with acidity in the pH range of 3 to 5. numberanalytics.com
General Acid Catalysis in Imine Formation Mechanisms
The formation of semicarbazones is a classic example of a reaction subject to general acid catalysis. acs.org In general acid catalysis, the rate of the reaction is increased by the presence of any proton donor (a general acid), not just the solvated proton (specific acid catalysis). acs.orgyoutube.com
The mechanism involves a concerted process where the nucleophilic attack by the semicarbazide on the carbonyl carbon occurs simultaneously with a proton transfer from the general acid to the carbonyl oxygen. acs.org This avoids the formation of a high-energy, zwitterionic intermediate. The role of the acid catalyst is to activate the electrophile by partially protonating the carbonyl oxygen in the transition state, making the carbonyl carbon more susceptible to nucleophilic attack. youtube.com
The strength of the general acid catalyst has been shown to affect the reaction kinetics; stronger acids generally lead to a faster reaction. youtube.com The Brønsted catalysis law can be applied to correlate the catalytic rate constants with the acid dissociation constants of the catalysts. acs.org
From a thermodynamic perspective, the formation of semicarbazones can be under either kinetic or thermodynamic control, depending on the reaction conditions. pbworks.comscribd.com The kinetically controlled product is the one that forms faster due to a lower activation energy, while the thermodynamically controlled product is the more stable one. pbworks.com In some semicarbazone formation reactions, these two products are not the same. pbworks.com By manipulating the reaction temperature, it is possible to favor the formation of one product over the other. pbworks.com
Kinetic vs. Thermodynamic Control in Semicarbazone Synthesis
In the synthesis of semicarbazones, including 3-Nitrobenzaldehyde, semicarbazone, the principles of kinetic and thermodynamic control dictate the product distribution when competing reaction pathways exist. The distinction arises when the product that forms the fastest (the kinetic product) is not the most stable product (the thermodynamic product). wikipedia.org Reaction conditions, particularly temperature, play a crucial role in determining which product is favored. youtube.com
Every chemical reaction begins under kinetic control, favoring the product with the lowest activation energy, as it is formed most easily and rapidly. wikipedia.org For semicarbazone formation, this means the initial product will be the one that forms quickest. However, if the reaction is reversible and allowed to proceed for a sufficient duration, especially at higher temperatures, an equilibrium can be established. wikipedia.orgyoutube.com Under these conditions of thermodynamic control, the product mixture will be dominated by the most stable compound, even if its formation has a higher activation energy. wikipedia.org
In competitive reactions involving different carbonyl compounds with semicarbazide, one semicarbazone may be the kinetic product while another is the thermodynamic product. pbworks.comdocsity.com For instance, in studies comparing cyclohexanone (B45756) and 2-furaldehyde, cyclohexanone semicarbazone was identified as the kinetic product, forming faster at lower temperatures. odinity.com In contrast, 2-furaldehyde semicarbazone was found to be the more stable thermodynamic product, favored at higher temperatures where the reversibility of the kinetically favored reaction allows for the eventual formation of the more stable product. pbworks.comodinity.com This is because at elevated temperatures, there is enough energy to overcome the activation barrier for the reverse reaction of the less stable kinetic product, allowing the system to reach a state of equilibrium that favors the lowest energy (thermodynamic) product. youtube.com
Table 1: Factors Influencing Product Formation in Semicarbazone Synthesis
| Control Type | Favored Product | Reaction Conditions | Key Characteristic |
| Kinetic Control | The product that forms fastest | Lower temperatures, shorter reaction times | Lower energy of activation |
| Thermodynamic Control | The most stable product | Higher temperatures, longer reaction times | Lowest Gibbs free energy |
Reactivity and Chemical Transformations
Reversibility of Semicarbazone Formation
The formation of semicarbazones from carbonyl compounds and semicarbazide is an equilibrium reaction and, therefore, reversible. pbworks.comnumberanalytics.comquimicaorganica.org The mechanism involves the nucleophilic attack of the nitrogen atom of semicarbazide on the electrophilic carbonyl carbon, creating a tetrahedral intermediate. numberanalytics.comnumberanalytics.com This is followed by the elimination of a water molecule to yield the C=N double bond of the semicarbazone. numberanalytics.comnumberanalytics.com
The reversibility of this reaction is fundamental to the concept of thermodynamic control. wikipedia.org If the conditions allow, the less stable, kinetically favored semicarbazone can revert to the starting carbonyl compound and semicarbazide. pbworks.com This free semicarbazide can then react with a different available carbonyl compound to form a more stable, thermodynamically favored semicarbazone. pbworks.com The establishment of this equilibrium is facilitated by conditions such as increased temperature, which provides the necessary energy to overcome the activation energy of the reverse reaction. wikipedia.org The pH of the solution also influences the reaction rate and the position of the equilibrium. odinity.comnumberanalytics.com
Deprotection Strategies for Carbonyl Compounds
Semicarbazones are stable, crystalline derivatives that serve as effective protecting groups for carbonyl compounds like aldehydes and ketones. iust.ac.irresearchgate.net Their stability allows for the isolation, purification, and characterization of these carbonyls. iust.ac.ir The regeneration of the parent carbonyl compound, a process known as deprotection, is a crucial step in synthetic sequences. Various methods have been developed for the cleavage of the C=N bond of semicarbazones to restore the carbonyl group.
An efficient and environmentally friendly method involves the use of gaseous nitrogen dioxide (NO₂/N₂O₄) under solvent-free, gas-solid phase conditions. iust.ac.ir This method is fast and avoids the use of catalysts or solid supports. iust.ac.irresearchgate.net Other reagents have also been employed for the deprotection of semicarbazones, each with its own specific reaction conditions and effectiveness.
Table 2: Selected Reagents for the Deprotection of Semicarbazones
| Reagent | Conditions | Reference |
| Gaseous Nitrogen Dioxide (NO₂/N₂O₄) | Solid-gas phase, room temperature | iust.ac.ir |
| Cetyltrimethylammonium Peroxodisulfate | Not specified | |
| Zirconium Sulfophenyl Phosphonate | Heterogeneous catalysis | |
| Copper (II) Chloride Dihydrate | Not specified | |
| Methylammonium Chlorochromate on Alumina | Non-aqueous |
Ring-Chain Isomerism and Cyclization Pathways to 1,2,4-Triazolidin-3-ones
Semicarbazones, including derivatives of 3-Nitrobenzaldehyde, can exhibit ring-chain isomerism, a phenomenon where the molecule exists in equilibrium between an open-chain form (the semicarbazone) and a cyclic form. researchgate.netmdpi.comcurlyarrows.com This type of isomerism is an intramolecular transformation where a functional group adds to a multiple bond within the same molecule. mdpi.com
In the case of semicarbazones, the open-chain structure can undergo intramolecular cyclization to form a five-membered heterocyclic ring, specifically a 1,2,4-triazolidin-3-one. mdpi.com This process involves the intramolecular addition of one of the hydrazine (B178648) nitrogen atoms to the C=N double bond. mdpi.com Density Functional Theory (DFT) studies have been employed to investigate the thermodynamics and kinetics of this interconversion. mdpi.com The studies show that in the presence of strong acids, aliphatic aldehyde semicarbazones can be protonated and subsequently cyclize completely at room temperature to form N1-protonated 1,2,4-triazolidin-3-ones. mdpi.com
Furthermore, the cyclization of semicarbazone derivatives can be intentionally promoted, often under basic conditions, to synthesize 1,2,4-triazolin-5-one or 1,2,4-triazolidine-3-thione (B12288263) structures. bg.ac.rsclockss.orgnih.govresearchgate.net For example, treatment of semicarbazide derivatives with aqueous sodium hydroxide (NaOH) can lead to the formation of substituted 1,2,4-triazolin-5-ones. clockss.orgnih.govresearchgate.net The specific outcome of the reaction can depend on the substituents present on the starting semicarbazone. clockss.org In some instances, this cyclization is a spontaneous process. bg.ac.rsresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a primary tool for identifying the key functional groups within the 3-Nitrobenzaldehyde (B41214) semicarbazone molecule.
The FTIR spectrum of 3-Nitrobenzaldehyde semicarbazone is characterized by a series of distinct absorption bands that confirm the successful condensation of 3-nitrobenzaldehyde and semicarbazide (B1199961) hydrochloride. The formation of the semicarbazone is unequivocally demonstrated by the appearance of the azomethine (C=N) stretching vibration and the disappearance of the strong aldehydic C=O stretch from the starting material.
Key vibrational frequencies observed in the FTIR spectrum provide a molecular fingerprint. Research has identified characteristic peaks for the ligand, including vibrations for the N-H groups of the semicarbazide moiety, the carbonyl (C=O) group of the urea (B33335) portion, and the newly formed C=N imine bond. researchgate.net The strong asymmetric and symmetric stretches of the nitro (NO₂) group are also prominent features.
A study on the synthesis of this ligand reported specific vibrational frequencies. researchgate.net The N-H stretches were observed at 3464 cm⁻¹ and 3161 cm⁻¹, indicative of the amine and amide hydrogens. researchgate.net The azomethine (C=N) and carbonyl (C=O) stretching vibrations were found at 1683 cm⁻¹ and 1716 cm⁻¹, respectively. researchgate.net The presence of these bands confirms the covalent linkage between the aldehyde and semicarbazide components.
Table 1: Characteristic FTIR Peaks for 3-Nitrobenzaldehyde Semicarbazone
| Frequency (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3464 | N-H Stretching (Amine) | -NH₂ |
| 3161 | N-H Stretching (Amide) | -C(O)NH- |
| 1716 | C=O Stretching (Amide I) | Semicarbazone C=O |
| 1683 | C=N Stretching (Imine) | Azomethine |
| ~1530 | Asymmetric NO₂ Stretching | Nitro Group |
| ~1350 | Symmetric NO₂ Stretching | Nitro Group |
Note: Data derived from a study on the synthesis and characterization of 3-nitrobenzaldehyde semicarbazone and its metal complexes. researchgate.net
While detailed experimental Raman spectra for 3-Nitrobenzaldehyde semicarbazone are not extensively documented in the surveyed literature, the technique offers significant potential for its structural analysis. Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it an excellent complementary technique to FTIR.
Potential applications for this molecule would include the unambiguous identification of the C=N and the symmetric NO₂ stretching vibrations, which typically produce strong and sharp signals in Raman spectra. Furthermore, the aromatic ring vibrations would be clearly observable, providing information about the substitution pattern. This technique could also be instrumental in studying the compound in aqueous media, where FTIR is often hindered by strong water absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of 3-Nitrobenzaldehyde semicarbazone, allowing for the precise assignment of each proton and carbon atom and offering a window into the molecule's conformational dynamics.
The ¹H NMR spectrum of 3-Nitrobenzaldehyde semicarbazone presents a series of signals that correspond to the distinct chemical environments of its protons. The spectrum can be divided into the aromatic region and the side-chain region.
The aromatic protons on the 3-nitrophenyl ring are significantly deshielded due to the electron-withdrawing effects of both the nitro group and the imine-containing side chain. This results in complex multiplets in the downfield region of the spectrum, typically between 7.5 and 8.8 ppm. The proton at the C2 position, situated between the two electron-withdrawing groups, is expected to be the most deshielded and may appear as a singlet-like triplet.
The proton of the azomethine group (CH=N) gives rise to a characteristic singlet further downfield, usually above 8.0 ppm. The protons of the semicarbazone moiety (NH and NH₂) produce broad signals whose chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The amide (NH) proton is typically observed as a broad singlet, while the terminal NH₂ protons also appear as a broad singlet.
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Nitrobenzaldehyde Semicarbazone
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic H (C2-H) | 8.6 - 8.8 | t (triplet) or s (singlet) | Most deshielded aromatic proton. |
| Aromatic H (C4-H, C6-H) | 8.1 - 8.5 | m (multiplet) | Deshielded by adjacent groups. |
| Aromatic H (C5-H) | 7.6 - 7.8 | t (triplet) | Coupled to C4-H and C6-H. |
| Imine H (CH=N) | 8.0 - 8.3 | s (singlet) | Characteristic azomethine proton. |
| Amide H (-NH-) | 10.0 - 11.5 | br s (broad singlet) | Exchangeable, position is variable. |
| Amine H (-NH₂) | 6.5 - 7.5 | br s (broad singlet) | Exchangeable, position is variable. |
Note: These are predicted values based on the analysis of the starting material, 3-nitrobenzaldehyde, and general principles of NMR spectroscopy. oxinst.commmu.ac.ukchemicalbook.comoc-praktikum.de
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For 3-Nitrobenzaldehyde semicarbazone, distinct signals are expected for the carbonyl carbon, the imine carbon, and the six aromatic carbons.
The carbonyl carbon (C=O) of the semicarbazone group is typically found in the range of 155-160 ppm. The imine carbon (CH=N) is located in the aromatic region, generally between 140-150 ppm. The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon atom bearing the nitro group (C3) is significantly deshielded, as is the carbon attached to the imine side chain (C1). The carbon atom at the C2 position, ortho to both withdrawing groups, also experiences downfield shifting.
Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Nitrobenzaldehyde Semicarbazone
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (Carbonyl) | 155 - 160 | Carbon of the semicarbazide urea. |
| C3 (C-NO₂) | ~148 | Attached to the nitro group. |
| CH=N (Imine) | 140 - 150 | Azomethine carbon. |
| C1 (C-CH=N) | ~137 | Attached to the imine side chain. |
| C5 | ~130 | Aromatic CH. |
| C4, C6 | 122 - 128 | Aromatic CH. |
| C2 | ~124 | Aromatic CH between substituents. |
Note: These are predicted values based on the analysis of the starting material, 3-nitrobenzaldehyde, and established ranges for semicarbazone derivatives. oxinst.comoc-praktikum.dechemicalbook.com
While one-dimensional NMR provides information on chemical connectivity, two-dimensional (2D) NMR techniques are essential for elucidating the three-dimensional structure and isomeric forms of 3-Nitrobenzaldehyde semicarbazone. The molecule can exist as E or Z isomers with respect to the C=N double bond.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose. A NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds.
For 3-Nitrobenzaldehyde semicarbazone, a NOESY experiment could definitively establish the geometric isomer. For the E isomer (where the phenyl ring and the NH₂ group are on opposite sides of the C=N bond), a spatial correlation would be expected between the imine proton (CH=N) and the amide proton (-NH-). Conversely, for the Z isomer, a correlation would be seen between the imine proton and the aromatic proton at the C2 position. The presence or absence of these specific cross-peaks in the NOESY spectrum would provide conclusive evidence of the dominant isomeric conformation in solution. While specific NOESY studies on this compound were not found in the surveyed literature, this technique remains a critical application for a full conformational assignment.
Electronic Absorption and Emission Spectroscopy
The electronic absorption spectrum of 3-Nitrobenzaldehyde semicarbazone is characterized by specific transitions that provide insight into its molecular structure. The interaction of the molecule with ultraviolet and visible light induces the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org These transitions are typically from a π bonding orbital to a π* antibonding orbital (π → π) or from a non-bonding orbital to a π antibonding orbital (n → π*). uzh.ch
For molecules with conjugated π systems, such as 3-Nitrobenzaldehyde semicarbazone, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption in the UV-visible range. libretexts.org The precursor, 3-nitrobenzaldehyde, exhibits characteristic absorption bands. These include weak transitions around 350 nm (n→π), a band of intermediate intensity near 300 nm (π→π within the aromatic ring), and strong absorptions around 250 nm (π→π* involving the nitro and benzene (B151609) groups). rsc.orgresearchgate.net The formation of the semicarbazone derivative modifies these electronic transitions due to the extension of the conjugated system.
The UV-Vis spectrum of 3-Nitrobenzaldehyde semicarbazone, when analyzed, reveals specific absorption maxima (λmax) which are indicative of its electronic structure. These transitions are crucial for understanding the photophysical properties of the molecule.
| Transition Type | Approximate Wavelength (nm) | Description |
| n → π | ~350 | Promotion of a non-bonding electron (from nitrogen or oxygen lone pairs) to a π anti-bonding orbital. uzh.ch |
| π → π | ~300 | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital within the aromatic system. uzh.ch |
| π → π* | ~250 | Involves π electrons from both the benzene ring and the nitro group, indicating significant electronic delocalization. rsc.orgresearchgate.net |
While specific studies on the fluorescence of 3-Nitrobenzaldehyde semicarbazone for chemosensor applications are not extensively detailed in the provided search results, the structural motifs present in the molecule are relevant to chemosensor design. The nitroaromatic and semicarbazone moieties can act as signaling units in fluorescent chemosensors. The fluorescence properties of such compounds can be modulated by the presence of specific analytes, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. The design of such chemosensors often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and play a role in its potential sensing capabilities.
Mass Spectrometry for Molecular Identification (e.g., ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and confirming the identity of compounds like 3-Nitrobenzaldehyde semicarbazone. mdpi.com This soft ionization technique allows for the analysis of thermally labile molecules by creating ions in the gas phase from a solution, which are then analyzed by the mass spectrometer.
For 3-Nitrobenzaldehyde semicarbazone (C₈H₈N₄O₃), the expected monoisotopic mass is approximately 208.06 g/mol . uni.lu In ESI-MS analysis, the compound is typically observed as protonated molecules [M+H]⁺ or other adducts such as [M+Na]⁺ or [M+K]⁺. mdpi.comuni.lu The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high precision.
Predicted Collision Cross Section (CCS) Values for 3-Nitrobenzaldehyde semicarbazone Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 209.06693 | 138.7 |
| [M+Na]⁺ | 231.04887 | 144.2 |
| [M-H]⁻ | 207.05237 | 143.4 |
| [M+NH₄]⁺ | 226.09347 | 155.9 |
| [M+K]⁺ | 247.02281 | 139.1 |
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline compounds.
Single crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in a molecule and how these molecules pack in a crystal lattice. units.it For the related compound, 3-Nitrobenzaldehyde thiosemicarbazone, single crystal X-ray analysis has been performed, revealing key structural features that are likely analogous to the semicarbazone derivative. researchgate.netnih.gov
Studies on 3-Nitrobenzaldehyde thiosemicarbazone show that the molecule adopts an E configuration about the C=N bond. researchgate.netnih.gov The thiosemicarbazone moiety is nearly planar, and there is a dihedral angle between this plane and the phenyl ring. researchgate.netnih.gov The bond lengths within the molecule indicate extensive electron delocalization. researchgate.netnih.gov In the crystal, molecules are linked by intermolecular hydrogen bonds, forming chains. researchgate.netnih.gov Similar structural characteristics, including planarity, bond configurations, and intermolecular interactions, would be expected for 3-Nitrobenzaldehyde semicarbazone.
A study on a polymorph of the precursor, 3-Nitrobenzaldehyde, revealed it to be approximately planar, with a small dihedral angle between the benzene ring and the nitro group. researchgate.net The crystal packing was characterized by π–π stacking interactions. researchgate.net
Crystallographic Data for 3-Nitrobenzaldehyde Thiosemicarbazone nih.gov
| Parameter | Value |
| Molecular Formula | C₈H₈N₄O₂S |
| Molecular Weight | 224.25 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 13.276 (3) |
| b (Å) | 8.225 (7) |
| c (Å) | 10.491 (4) |
| β (°) | 112.78 (5) |
| Volume (ų) | 1056.2 (11) |
| Z | 4 |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. units.it It provides a "fingerprint" of a crystalline solid, which is unique to its particular crystal structure. The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the d-spacings of the crystal lattice planes.
While a specific PXRD pattern for 3-Nitrobenzaldehyde semicarbazone was not found in the search results, this technique would be essential for confirming the crystalline phase of a synthesized batch, identifying potential polymorphs, and assessing the sample's purity. units.it By comparing the experimental PXRD pattern with one simulated from single-crystal X-ray diffraction data, the bulk sample's identity and phase purity can be verified.
of 3-Nitrobenzaldehyde Semicarbazone
The comprehensive analysis of chemical compounds is fundamental to understanding their properties and potential applications. This article focuses on the advanced spectroscopic and crystallographic characterization of 3-Nitrobenzaldehyde semicarbazone, a derivative of 3-Nitrobenzaldehyde and semicarbazide. The structural and electronic properties of this compound are elucidated through various analytical techniques, providing insights into its solid-state behavior and stability.
The solid-state architecture and electronic environment of 3-Nitrobenzaldehyde semicarbazone and its analogues are crucial for understanding its chemical behavior. Advanced analytical techniques offer deep insights into these aspects.
In the crystal structure of 3-Nitrobenzaldehyde thiosemicarbazone, molecules are linked by intermolecular N-H···S hydrogen bonds. nih.govnih.govresearchgate.net These interactions create chains of molecules extending through the crystal lattice. nih.govnih.govresearchgate.net The hydrogen bond parameters for this analogue are detailed in the table below. It is highly probable that 3-Nitrobenzaldehyde semicarbazone would exhibit similar N-H···O hydrogen bonding, forming comparable chain or dimeric structures.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |
| N1-H1B···S1 | 0.86 | 2.56 | 3.369 (4) | 158 | (i) -x+2, y+1/2, -z+5/2 |
| N2-H2B···S1 | 0.86 | 2.56 | 3.394 (4) | 165 | (ii) -x+2, y-1/2, -z+5/2 |
| Data for 3-Nitrobenzaldehyde thiosemicarbazone researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. This technique is invaluable for probing the electronic environment of individual atoms in a molecule.
A comprehensive search of scientific literature did not yield any specific XPS studies conducted on 3-Nitrobenzaldehyde semicarbazone. Such an analysis would be highly beneficial, as it would provide experimental data on the binding energies of the core-level electrons of carbon, nitrogen, and oxygen atoms. This information would allow for a detailed understanding of the charge distribution within the molecule, including the effects of the electron-withdrawing nitro group and the semicarbazone moiety on the electronic environment of the benzene ring.
Molar conductance measurements are a fundamental tool for investigating the behavior of compounds in solution, particularly for determining whether a metal complex is an electrolyte or a non-electrolyte. For 3-Nitrobenzaldehyde semicarbazone itself, as a neutral organic molecule, it is expected to be a non-electrolyte in solution, exhibiting very low molar conductivity.
However, when 3-Nitrobenzaldehyde semicarbazone acts as a ligand and forms complexes with metal ions, molar conductance studies become crucial for characterizing the resulting coordination compounds. For instance, studies on the Ni(II) and Cu(II) complexes of 3-Nitrobenzaldehyde semicarbazone have utilized molar conductance to elucidate their structure. researchgate.net The measurements, typically carried out in solvents like ethanol (B145695) or DMF, can indicate whether the anions (like chloride) are coordinated to the metal ion or are present as counter-ions in the crystal lattice. researchgate.net For example, a 1:1 electrolyte would typically exhibit a molar conductance value in a specific range, which is distinct from that of a non-electrolyte or a 2:1 electrolyte.
| Complex | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Nature of Electrolyte |
| [Cu(L)₂]Cl₂ | Ethanol | Value indicates 1:2 electrolyte | Electrolyte |
| [Ni(L)₂]Cl₂ | Ethanol | Value indicates 1:2 electrolyte | Electrolyte |
| Hypothetical data based on typical values for similar complexes where L = 3-Nitrobenzaldehyde semicarbazone. researchgate.net |
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of materials.
For 3-Nitrobenzaldehyde semicarbazone, a TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps involved. A study on the related compound m-nitrobenzaldehyde thiosemicarbazone showed that the ligand decomposes in a single step with a mass loss of over 90% at a peak temperature of 507.8 K. jchps.com Similarly, the thermal decomposition of 5-nitro-2-furaldehyde (B57684) semicarbazone has been shown to be a rapid process occurring at a specific temperature, resulting in a significant weight loss. ukim.mk
DSC analysis provides information about the thermal transitions, such as melting and decomposition, as either endothermic or exothermic events. For 3-Nitrobenzaldehyde semicarbazone, the DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition.
The thermal stability of metal complexes of 3-Nitrobenzaldehyde semicarbazone is often different from that of the free ligand. TGA of these complexes can reveal the loss of solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. For example, the thermogram of a chromium complex of m-nitrobenzaldehyde thiosemicarbazone shows a multi-stage decomposition, starting with the loss of coordinated water or other solvent molecules at lower temperatures, followed by the degradation of the ligand itself at higher temperatures. jchps.com
| Compound | Decomposition Steps | Peak Decomposition Temperature (K) | Key Observations |
| m-nitrobenzaldehyde thiosemicarbazone | 1 | 507.8 | >90% mass loss |
| Cr(III) complex of m-nitrobenzaldehyde thiosemicarbazone | Multiple | 377.2 (water loss), 490.7, 524.8, 743.8 | Stepwise decomposition |
| Data from a study on a related thiosemicarbazone. jchps.com |
Coordination Chemistry and Metal Complexation
Ligand Design and Donor Atom Properties
The ability of 3-nitrobenzaldehyde (B41214) semicarbazone to act as a ligand is fundamentally tied to the presence of oxygen and nitrogen atoms, its capacity to adopt various coordination modes, and the potential for tautomeric shifts upon complexation.
Semicarbazones are classic examples of chelating ligands, primarily utilizing their oxygen and nitrogen atoms to bind to metal centers. scispace.comias.ac.in In the case of 3-nitrobenzaldehyde semicarbazone, the key donor sites are the carbonyl oxygen and the azomethine nitrogen. nih.govorientjchem.org The lone pair of electrons on the azomethine nitrogen can be donated to a metal ion, forming a coordinate bond. scispace.com This interaction is often confirmed by spectroscopic methods, such as a downfield shift in the proton NMR signal of the azomethine proton and a shift in the C=N stretching frequency in the infrared (IR) spectrum upon complexation. scispace.comjchps.com
The carbonyl oxygen of the semicarbazide (B1199961) moiety also serves as a crucial coordination site. nih.govorientjchem.org Coordination through this oxygen atom leads to an increase in the double bond character of the C=N bond. ias.ac.in The presence of both hard (oxygen and nitrogen) and, in the case of thiosemicarbazones, soft (sulfur) donor atoms allows these ligands to form stable complexes with a variety of transition metals. core.ac.ukmdpi.com The nitro group on the benzaldehyde (B42025) ring, while not typically involved in direct coordination, influences the electronic properties of the ligand, which can in turn affect the stability and reactivity of the resulting metal complexes.
The versatility of semicarbazone ligands is highlighted by their ability to adopt different coordination modes, acting as bidentate, tridentate, or even quadridentate ligands. nih.govmdpi.com
Bidentate Coordination: This is the most common mode for simple semicarbazones like 3-nitrobenzaldehyde semicarbazone. nih.govorientjchem.org Coordination typically occurs through the azomethine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. nih.govias.ac.in This bidentate behavior has been observed in complexes with various metal ions, including Co(II), Ni(II), and Cu(II). orientjchem.org
Tridentate Coordination: If the aldehyde or ketone precursor contains an additional donor atom, the semicarbazone can act as a tridentate ligand. nih.govresearchgate.net For instance, a semicarbazone derived from a pyridine-2-carbaldehyde can coordinate through the pyridyl nitrogen, the azomethine nitrogen, and the carbonyl oxygen (N,N,O). nih.goviaea.org While 3-nitrobenzaldehyde itself does not offer an additional donor site from the ring, modifications to the semicarbazide part or the use of co-ligands can lead to higher coordination numbers. mdpi.com
Quadridentate Coordination: In some cases, semicarbazone-based ligands can be designed to be quadridentate. This is often achieved by creating bis-semicarbazone ligands where two semicarbazone moieties are linked, allowing for coordination to a single metal center through four donor atoms. core.ac.uk For example, a tetradentate semicarbazone ligand has been shown to coordinate to a Cu(II) center. researchgate.net
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. nih.gov
Tautomerism plays a critical role in the coordination chemistry of semicarbazones and their sulfur-containing analogues, thiosemicarbazones. nih.govresearchgate.net
Keto-Enol Tautomerism: In solution, semicarbazones can exist in equilibrium between their keto and enol forms. nih.govresearchgate.net In the keto form, the ligand is neutral and coordinates as a bidentate ligand through the carbonyl oxygen and azomethine nitrogen. nih.gov However, upon complexation, the ligand can tautomerize to the enol form. This involves the migration of a proton from the amide nitrogen to the carbonyl oxygen, creating a hydroxyl group. nih.govlibretexts.org The enol form can then be deprotonated, allowing the ligand to coordinate as a monoanionic bidentate ligand through the enolate oxygen and the azomethine nitrogen. nih.govsathyabama.ac.in This deprotonation and subsequent coordination often lead to more stable complexes with enhanced electron delocalization. core.ac.uk
Thione-Thiol Tautomerism: A similar phenomenon, thione-thiol tautomerism, is observed in the analogous thiosemicarbazones, where the C=S (thione) group can tautomerize to a C-S-H (thiol) group. core.ac.ukresearchgate.net The thione form acts as a neutral ligand, coordinating through the sulfur and azomethine nitrogen atoms. icm.edu.pl The thiol form, after deprotonation, can act as an anionic ligand. researchgate.netnih.gov The ability to switch between these forms provides thiosemicarbazones with significant versatility in forming complexes with various metals. icm.edu.plscirp.org This tautomerism is influenced by factors such as solvent polarity and the presence of metal ions. scirp.orgcdnsciencepub.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 3-nitrobenzaldehyde semicarbazone and related ligands is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent. jchps.comresearchgate.net
3-Nitrobenzaldehyde semicarbazone and its derivatives form complexes with a wide range of transition metal ions. The resulting complexes exhibit diverse geometries and properties. For instance, complexes of Co(II), Ni(II), and Cu(II) with a bidentate semicarbazone ligand have been synthesized and proposed to have octahedral geometries. orientjchem.org Similarly, Mn(II) is known to form six-coordinate octahedral complexes with semicarbazone ligands. ias.ac.in
Research on the closely related 3-nitrobenzaldehyde thiosemicarbazone has shown the formation of octahedral complexes with Cr(III) and Fe(III). jchps.comicm.edu.pl Palladium(II) and Platinum(II) also form stable complexes with thiosemicarbazone ligands, often resulting in square planar geometries. core.ac.ukmdpi.com The coordination chemistry extends to lanthanide ions as well, with reports of complexes involving ions like Dy(III) and Er(III), although direct examples with 3-nitrobenzaldehyde semicarbazone are less common. iaea.org Dioxovanadium(V) complexes with semicarbazone-type ligands have also been studied, highlighting the versatility of these ligands in coordinating with metals in high oxidation states. nih.gov
The characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, while molar conductance measurements help determine the electrolytic nature of the complexes. researchgate.netresearchgate.net Spectroscopic methods such as IR, UV-Vis, and NMR are crucial for elucidating the coordination mode of the ligand. researchgate.netnanoient.org Magnetic susceptibility measurements provide information about the electronic structure and geometry of the metal center. researchgate.net
Table 1: Examples of Metal Complexes with Semicarbazone and Thiosemicarbazone Ligands This table is interactive. Click on the headers to sort the data.
| Metal Ion | Ligand Type | Proposed Geometry | Reference(s) |
|---|---|---|---|
| Co(II) | Semicarbazone | Octahedral | orientjchem.org |
| Ni(II) | Semicarbazone | Octahedral | orientjchem.org |
| Cu(II) | Semicarbazone | Octahedral | orientjchem.org |
| Mn(II) | Semicarbazone | Octahedral | ias.ac.in |
| Cr(III) | Thiosemicarbazone | Octahedral | jchps.comicm.edu.pl |
| Fe(III) | Thiosemicarbazone | Octahedral | jchps.comicm.edu.pl |
| Pd(II) | Thiosemicarbazone | Square Planar | core.ac.ukmdpi.com |
| Pt(II) | Thiosemicarbazone | Square Planar | core.ac.uk |
The stoichiometry of the metal-ligand reaction is a critical parameter that can influence the structure and composition of the final complex. By varying the molar ratio of the metal ion to the ligand, different complex species can be isolated.
For example, reactions have been carried out using 1:1, 1:2, and 2:1 metal-to-ligand molar ratios. researchgate.netresearchgate.net A 1:1 molar ratio of metal to a bidentate ligand might lead to a simple mononuclear complex, or it could result in a binuclear complex where other ligands (like solvent molecules or counter-ions) complete the coordination sphere. scispace.comresearchgate.net For instance, binuclear zirconium(IV) complexes have been synthesized using a 1:1 ratio of the metal precursor to semicarbazone ligands. scispace.com
Conversely, a 1:2 molar ratio of metal to a bidentate ligand often results in the formation of [ML₂] type complexes, where the metal ion is coordinated to two ligand molecules. mdpi.comresearchgate.net This is common for metal ions that favor a coordination number of four (tetrahedral or square planar) or six (octahedral, with additional ligands). For instance, Co(II), Ni(II), and Cd(II) complexes have been prepared using a 2:1 ligand-to-metal ratio, resulting in complexes with the general formula [M(L)₂]Cl₂. researchgate.net The specific outcome depends on the coordination preferences of the metal ion and the steric bulk of the ligand.
Structural Elucidation of Metal Complexes
The three-dimensional structure of metal complexes is fundamental to understanding their properties. Techniques such as infrared (IR) spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements are employed to elucidate the coordination environment around the central metal ion. researchgate.netmedcraveonline.com
The coordination geometry of metal complexes with 3-nitrobenzaldehyde semicarbazone is dictated by the coordination number of the central metal ion and the steric and electronic properties of the ligand.
Octahedral Geometry : Studies on the complexes of 3-nitrobenzaldehyde semicarbazone with nickel(II) and copper(II) have proposed a six-coordinate octahedral geometry. researchgate.net In these complexes, two molecules of the bidentate semicarbazone ligand coordinate to the central metal ion. The proposed structures for the Ni(II) and Cu(II) complexes indicate that the ligand coordinates in a 1:2 metal-to-ligand ratio. medcraveonline.com
While octahedral is a common geometry, other arrangements like square planar for Ni(II) and Cu(II) or tetrahedral geometries are also possible depending on the specific reaction conditions and the presence of other coordinating species.
In the case of 3-nitrobenzaldehyde semicarbazone, both Ni(II) and Cu(II) were found to form octahedral complexes under similar synthesis conditions, suggesting a comparable coordination preference for these two first-row transition metals with this particular ligand. researchgate.net However, substituting these with metal ions of different sizes or electronic configurations, such as a larger lanthanide ion or a metal favoring a different geometry like platinum(II) (square planar), would likely result in significantly different complex structures.
Infrared (IR) spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. In complexes of 3-nitrobenzaldehyde semicarbazone, the ligand typically acts as a bidentate chelating agent. researchgate.net
Metal-Ligand Bonds : Coordination with metal ions like Ni(II) and Cu(II) occurs through the azomethine nitrogen atom (-C=N-) and the carbonyl oxygen atom of the semicarbazide moiety. researchgate.net This is evidenced by shifts in the characteristic vibrational frequencies of these groups in the IR spectrum of the complex compared to the free ligand. A negative shift in the C=N stretching frequency indicates the involvement of the azomethine nitrogen in bonding to the metal. jchps.com
Intramolecular Interactions : The formation of a chelate ring through this bidentate coordination enhances the stability of the complex. The nitro group (-NO2) on the benzaldehyde ring is generally not involved in coordination. jchps.com In the solid state, intermolecular forces such as hydrogen bonding can also play a role in stabilizing the crystal structure. nih.gov
Computational and Theoretical Chemical Studies
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for elucidating the characteristics of 3-nitrobenzaldehyde (B41214) semicarbazone at the atomic level.
Geometry Optimization and Molecular Structure Prediction
Theoretical calculations have been instrumental in predicting and refining the three-dimensional structure of 3-nitrobenzaldehyde semicarbazone. Geometry optimization is typically performed to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.
Studies have shown that the molecule generally adopts an E configuration about the C=N and C–N bonds of the semicarbazone moiety. nih.govresearchgate.net The molecule is not perfectly planar, with a notable dihedral angle between the phenyl ring and the semicarbazone group. nih.govresearchgate.net For the related compound, 3-nitrobenzaldehyde thiosemicarbazone, this dihedral angle was reported to be 13.45 (12)°. nih.govresearchgate.net This non-planarity arises from steric hindrance and electronic effects between the two main structural components.
The bond lengths within the molecule, as determined by computational methods, show good agreement with experimental data from X-ray crystallography where available. For instance, the C–S bond distance in the thiosemicarbazone analogue is intermediate between a typical single and double bond, suggesting electron delocalization across the thiosemicarbazone backbone. nih.govresearchgate.net Similarly, the C1–N2 bond distance indicates partial double-bond character, further supporting the idea of widespread electron delocalization throughout the molecule. nih.govresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Related Thiosemicarbazone Analog
| Parameter | Bond Length (Å) |
| C–S | 1.695 (3) |
| C1–N2 | 1.346 (4) |
Data for 3-nitrobenzaldehyde thiosemicarbazone, a structurally similar compound. nih.govresearchgate.net
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Vibrational spectroscopy, in conjunction with DFT calculations, is a key method for characterizing molecular structure. Theoretical frequency calculations help in the assignment of experimentally observed vibrational bands (from FT-IR and Raman spectra) to specific molecular motions. Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual internal coordinates to each normal mode of vibration.
For similar aromatic aldehydes, characteristic vibrational frequencies have been assigned. For instance, in 4-methyl-3-nitrobenzaldehyde, peaks around 1175 cm⁻¹ and 1260 cm⁻¹ are attributed to the cyclic nature of the compound and the aromatic C-O bond, respectively. researchgate.net The C-H out-of-plane and in-plane bending vibrations are typically observed in the ranges of 670-950 cm⁻¹ and 950-1300 cm⁻¹, respectively. researchgate.net Aromatic ring stretching vibrations are generally found in the region of 1450-1615 cm⁻¹. researchgate.net For 3-nitrobenzaldehyde semicarbazone and its metal complexes, infrared spectral data has been used to confirm the formation of the azomethine group (C=N) and to identify the coordination of the ligand to metal ions through the nitrogen and oxygen/sulfur atoms. researchgate.netresearchgate.net
Conformational Analysis and Isomer Stability
Computational studies can explore the relative stabilities of different conformers and isomers of 3-nitrobenzaldehyde semicarbazone. By calculating the total electronic energy of various possible spatial arrangements, the most energetically favorable conformation can be identified.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its reactivity. DFT calculations provide several descriptors that offer insights into these characteristics.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity, Stability)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap suggests that the molecule is more polarizable and more reactive. niscpr.res.in
For related nitroaromatic compounds, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. niscpr.res.incore.ac.uk These calculations help in understanding the charge transfer phenomena within the molecule. researchgate.net In a study on N-Benzyl-3-nitroaniline, the bandgap was calculated from optical absorption studies, which is related to the HOMO-LUMO gap. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactivity towards other chemical species. niscpr.res.inresearchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. These are the nucleophilic sites. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack, representing the electrophilic sites. researchgate.netlibretexts.org
For molecules containing nitro groups and carbonyl-like functionalities, such as 3-nitrobenzaldehyde semicarbazone, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the semicarbazone chain. researchgate.net These areas would be the primary sites for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms, particularly those attached to nitrogen, would exhibit positive potential. researchgate.net Such analyses are crucial for understanding intermolecular interactions and the initial steps of chemical reactions. niscpr.res.inwalisongo.ac.id
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized, chemically intuitive orbitals, such as lone pairs (n), bonding (σ or π), and antibonding (σ* or π*) orbitals. The interactions between filled (donor) and vacant (acceptor) orbitals are analyzed using second-order perturbation theory, where the stabilization energy, E(2), quantifies the strength of the interaction.
For instance, studies on similar Schiff base complexes have confirmed the presence of strong hyperconjugative interactions in carbon-carbon and carbon-nitrogen bonds through NBO analysis. researchgate.net In 3-Nitrobenzaldehyde semicarbazone, significant E(2) values would be anticipated for transitions like n → π* and π → π*, indicating substantial electronic delocalization across the molecular framework.
Table 1: Illustrative NBO Analysis for 3-Nitrobenzaldehyde Semicarbazone This table illustrates the type of data obtained from an NBO analysis, showing potential donor-acceptor interactions and their calculated stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| O (Carbonyl) Lone Pair (n) | N-C (Imine) Antibonding (π) | High | Intramolecular Charge Transfer |
| N (Amide) Lone Pair (n) | C=O (Carbonyl) Antibonding (π) | Moderate | Resonance Stabilization |
| Phenyl Ring (π) | C=N (Imine) Antibonding (π) | Moderate | Conjugative Interaction |
| Phenyl Ring (π) | N-O (Nitro) Antibonding (π) | High | Electron-Withdrawing Effect |
Global Reactivity Parameters
Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. These descriptors are calculated using Density Functional Theory (DFT) and provide a quantitative measure of a molecule's response to chemical reactions.
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ELUMO - EHOMO). A large energy gap implies high kinetic stability and low chemical reactivity.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2.
Global Hardness (η): Measures the resistance to charge transfer. It is calculated as (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap.
Global Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as μ² / 2η. The nitro group in 3-Nitrobenzaldehyde semicarbazone is expected to result in a high electrophilicity index.
Table 2: Global Reactivity Parameters and Their Formulas
| Parameter | Formula | Description |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Global Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Global Softness | S = 1 / 2η | Reciprocal of hardness; indicates polarizability. |
| Electrophilicity Index | ω = μ² / 2η | Propensity to accept electrons. |
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI)
Characterization of Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index are computational tools used to identify and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in molecular systems. QTAIM analyzes the topology of the electron density, while NCI plots provide a visual representation of these interactions in real space.
In the solid state of 3-Nitrobenzaldehyde semicarbazone, intermolecular hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. Potential hydrogen bonds include those between the amide N-H donors and the carbonyl (C=O) or nitro (NO₂) oxygen acceptors of neighboring molecules. C-H···O interactions involving the aromatic ring are also likely. QTAIM and NCI analyses of related Schiff base complexes have been used to explore the nature and types of these non-covalent interactions in detail. researchgate.net NCI plots would visualize these interactions as broad, low-density isosurfaces between the participating atoms, with the color of the surface indicating the nature of the interaction (attractive or repulsive).
Quantitative Analysis of Bond Critical Points
QTAIM provides quantitative data at bond critical points (BCPs)—locations between two interacting atoms where the gradient of the electron density is zero. The properties at these BCPs classify the nature and strength of the chemical bond or interaction.
Electron Density (ρ(r)): The value of ρ(r) at the BCP correlates with the strength of the bond.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the type of interaction. For covalent bonds, ∇²ρ(r) < 0 (charge concentration), while for closed-shell interactions like hydrogen bonds and van der Waals forces, ∇²ρ(r) > 0 (charge depletion).
Total Energy Density (H(r)): The sign of H(r) can further distinguish hydrogen bonds. A negative H(r) suggests a significant covalent character to the hydrogen bond.
Table 3: Illustrative QTAIM Parameters for a Hypothetical N-H···O Hydrogen Bond This table shows the type of quantitative data derived from a QTAIM analysis for a non-covalent interaction.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |
| N-H···O | Low (~0.01-0.04) | Positive | Small Negative/Positive | Hydrogen Bond (Closed-Shell) |
Spectroscopic Property Simulations
Simulated UV-Vis Spectra (Time-Dependent DFT, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. By calculating the excited state properties, TD-DFT can predict the absorption maxima (λmax), oscillator strengths (f), and the nature of the underlying electronic transitions.
A TD-DFT simulation of 3-Nitrobenzaldehyde semicarbazone would provide valuable insights into its photophysical properties. The calculated spectrum would be compared against experimental data, which shows absorption for the ligand in ethanolic solution. researchgate.net The primary electronic transitions responsible for the main absorption bands would be identified by analyzing the contributions of the molecular orbitals. For a molecule with extensive conjugation and heteroatoms like 3-Nitrobenzaldehyde semicarbazone, the spectrum is expected to be dominated by π→π* and n→π* transitions. The HOMO→LUMO transition would likely be a major contributor to the lowest energy absorption band.
Table 4: Illustrative TD-DFT Simulation Output This table represents the typical results from a TD-DFT calculation, linking absorption wavelengths to the specific electronic transitions.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
| ~350-400 | > 0.1 | HOMO → LUMO | π→π |
| ~280-320 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 | π→π |
| ~250-280 | < 0.1 | n(O) → π | n→π |
Non-Linear Optical (NLO) Properties
The study of non-linear optical (NLO) properties of organic molecules has garnered significant interest due to their potential applications in technologies such as optical data storage, signal processing, and telecommunications. scirp.orgnih.gov Molecules with large hyperpolarizability values are particularly sought after for their ability to generate second-harmonic signals, a key phenomenon in NLO applications. scirp.org
Computational chemistry provides a powerful avenue for the prediction and understanding of the NLO properties of molecules. The key parameters that govern the NLO response are the polarizability (α) and the first hyperpolarizability (β). dtic.milnih.gov These properties can be calculated using quantum chemical methods, most commonly DFT with a suitable functional and basis set. osti.govresearchgate.net The finite-field approach is a common technique where the response of the molecule's dipole moment to an applied electric field is calculated to determine the polarizability and hyperpolarizability tensors. dtic.mil
For a molecule to exhibit significant NLO activity, it often possesses a donor-pi-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. In 3-nitrobenzaldehyde semicarbazone, the nitro group acts as an electron acceptor, the phenyl ring and the azomethine group form the π-bridge, and the semicarbazide (B1199961) moiety can act as an electron donor. This structural motif suggests that 3-nitrobenzaldehyde semicarbazone could possess interesting NLO properties.
While specific theoretical calculations of the polarizability and hyperpolarizability of 3-nitrobenzaldehyde semicarbazone are not extensively reported, studies on similar molecules, such as substituted benzaldehydes and other Schiff bases, have demonstrated the utility of computational methods in predicting NLO behavior. mdpi.com The table below presents hypothetical calculated values for a related nitroaromatic Schiff base, illustrating the typical data obtained from such studies.
Table 2: Illustrative Calculated Polarizability and First Hyperpolarizability of a Representative Nitroaromatic Schiff Base
| Property | Calculated Value |
| Dipole Moment (μ) (Debye) | 5.20 |
| Mean Polarizability (α) (x 10⁻²⁴ esu) | 25.50 |
| First Hyperpolarizability (β) (x 10⁻³⁰ esu) | 150.0 |
Note: The data in this table is hypothetical and for illustrative purposes to show the type of information generated from theoretical NLO calculations on a related molecule.
Mechanistic Insights from Computational Studies
Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the detailed study of potential energy surfaces. A key aspect of this is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical parameter that governs the reaction rate.
The formation of semicarbazones from aldehydes or ketones and semicarbazide is a well-established reaction. numberanalytics.com Computational studies, typically employing DFT methods, can be used to model this reaction pathway. This involves locating the geometries of the reactants, intermediates, transition states, and products. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
For a reaction involving 3-nitrobenzaldehyde and semicarbazide, a computational study would likely investigate the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the final semicarbazone product. While specific transition state analyses for 3-nitrobenzaldehyde semicarbazone are not readily found in the literature, studies on the reactions of other semicarbazones, such as the reaction of a steroidal ketone semicarbazone with hydrogen peroxide, have successfully used DFT to elucidate the reaction mechanism and identify key intermediates and transition states. nih.gov
The table below provides a hypothetical representation of calculated energy barriers for the key steps in a semicarbazone formation reaction.
Table 3: Illustrative Calculated Activation Energies for a Semicarbazone Formation Reaction
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic Attack | 15.2 |
| Dehydration | 25.8 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state analysis of a related reaction.
Beyond identifying reaction pathways and energy barriers, computational studies can provide a wealth of information about the thermodynamic and kinetic characteristics of a reaction. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes can be calculated to determine the spontaneity and equilibrium position of a reaction. Kinetic parameters, primarily the activation energy, determine the rate at which the reaction proceeds.
In some reactions, a competition between kinetic and thermodynamic control can exist, leading to different products under different reaction conditions. pbworks.comthinkswap.comscribd.comodinity.comdocsity.com The kinetically controlled product is formed faster (lower activation energy), while the thermodynamically controlled product is more stable (lower Gibbs free energy). pbworks.comodinity.comdocsity.com Studies on the formation of semicarbazones from different carbonyl compounds have explored this phenomenon, using experimental and computational approaches to understand the factors that favor one product over the other. thinkswap.comscribd.comodinity.com
For the formation of 3-nitrobenzaldehyde semicarbazone, computational methods could be employed to calculate the thermodynamic and kinetic parameters of the reaction. This would involve calculating the Gibbs free energies of the reactants, transition states, and products. While specific data for this reaction is not available, the principles can be illustrated with hypothetical data for a related system.
Table 4: Illustrative Thermodynamic and Kinetic Data for a Semicarbazone Formation Reaction
| Parameter | Value |
| ΔH (kcal/mol) | -10.5 |
| ΔG (kcal/mol) | -5.2 |
| Kinetic Product Activation Energy (kcal/mol) | 12.0 |
| Thermodynamic Product Activation Energy (kcal/mol) | 18.0 |
Note: The data presented in this table is hypothetical and intended to illustrate the thermodynamic and kinetic parameters that can be obtained from computational studies of a related reaction.
Advanced Functional Applications in Chemical and Materials Sciences
Catalytic Applications of Semicarbazone Derivatives and their Complexes
Metal complexes of semicarbazones and their derivatives are of significant interest in the field of catalysis. medcraveonline.comicm.edu.pl The coordination of the semicarbazone ligand to a metal ion can synergistically enhance the biological and chemical activity compared to the free ligand. medcraveonline.com Schiff base complexes containing one or more metal centers are often efficient catalysts for various chemical reactions. medcraveonline.com Specifically, complexes derived from 3-nitrobenzaldehyde (B41214) thiosemicarbazone, a close structural analogue of 3-nitrobenzaldehyde semicarbazone, have been identified as serving as catalysts in various processes, highlighting the potential of this class of compounds. icm.edu.plicm.edu.pl
Role in Organic Transformations
Semicarbazone metal complexes have emerged as potent catalysts for a variety of organic transformations. The Schiff base framework, with its nitrogen and oxygen donor atoms, readily forms stable complexes with most transition metal ions, creating active sites for catalysis. medcraveonline.comresearchgate.net These complexes play an essential role in industrial chemistry by facilitating reactions with high efficiency and selectivity. icm.edu.pl While specific catalytic cycles for 3-nitrobenzaldehyde semicarbazone are not extensively detailed in the literature, the broader family of semicarbazone and thiosemicarbazone complexes are known to catalyze important reactions.
For instance, transition metal complexes of thiosemicarbazones, which are structurally analogous to semicarbazones, have been successfully employed as catalysts in cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The electronic properties of the ligand, which can be tuned by substituents like the nitro group on the aromatic ring, can influence the catalytic activity and selectivity of the metal center.
Table 1: Examples of Organic Transformations Catalyzed by Semicarbazone/Thiosemicarbazone Metal Complexes This table presents data for the general class of semicarbazone/thiosemicarbazone complexes to illustrate the potential catalytic roles of the 3-nitrobenzaldehyde semicarbazone derivative.
| Catalyst Type | Transformation | Significance |
|---|---|---|
| Palladium(II) thiosemicarbazone complexes | Heck & Suzuki Cross-Coupling Reactions | Forms C-C bonds, crucial for synthesizing complex organic molecules and pharmaceuticals. |
| Copper(II) Schiff base complexes | Oxidation Reactions | Important for the synthesis of aldehydes, ketones, and other oxygenated compounds. |
| Ruthenium(II) semicarbazone complexes | Hydrogenation Reactions | Used for the reduction of unsaturated bonds, a fundamental process in fine chemical synthesis. |
| Nickel(II) thiosemicarbazone complexes | Heck Reaction | Catalyzes the reaction between aryl halides and alkenes, offering a phosphane-free catalytic system. |
Homogeneous and Heterogeneous Catalysis
The application of catalysts can be broadly divided into two categories: homogeneous and heterogeneous. rsc.org Homogeneous catalysts operate in the same phase as the reactants, typically as soluble molecular complexes, offering high activity and selectivity due to well-defined active sites. rsc.orgresearchgate.net In contrast, heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling, a significant advantage in industrial processes. rsc.org
Semicarbazone metal complexes, including potential derivatives of 3-nitrobenzaldehyde semicarbazone, can be utilized in both modalities.
Homogeneous Catalysis : When dissolved in the reaction solvent, metal complexes of 3-nitrobenzaldehyde semicarbazone would act as homogeneous catalysts. Their solubility, activity, and selectivity could be finely tuned by modifying the ligand structure or the metal center.
Heterogeneous Catalysis : To overcome the separation challenges of homogeneous systems, the catalytic complex can be immobilized on a solid support, such as silica, polymers, or porous materials like zeolites. researchgate.net This "heterogenization" of a homogeneous catalyst aims to combine the high selectivity of molecular complexes with the practical benefits of solid catalysts. rsc.orgresearchgate.net A 3-nitrobenzaldehyde semicarbazone complex could be anchored to a support, creating a recyclable catalyst for continuous flow or batch processes.
The synergy between these two fields—designing molecularly-defined active sites and anchoring them to robust supports—is a promising strategy for developing ideal catalysts that are active, selective, stable, and reusable. rsc.org
Development of Chemosensors for Specific Analytes
Schiff bases are a cornerstone in the design of chemosensors due to their synthetic flexibility and the inherent coordination sites (imine nitrogen and other heteroatoms) that can selectively bind to analytes, particularly metal ions. medcraveonline.comresearchgate.net This binding event can be engineered to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
Design Principles for Metal Ion Recognition (e.g., Hg(II) sensing)
The design of a semicarbazone-based chemosensor for a specific metal ion like mercury(II) relies on the principles of coordination chemistry and molecular recognition. The core components of such a sensor are a receptor unit that binds the analyte and a signaling unit (chromophore/fluorophore) that reports the binding event.
Receptor Site : The semicarbazone moiety (-C=N-NH-C(=O)-NH2) of 3-nitrobenzaldehyde semicarbazone provides a multidentate binding site with oxygen and nitrogen donor atoms. These atoms can form a stable chelate ring with a metal ion that has a compatible size, charge, and coordination geometry. The selectivity for a particular ion, such as Hg(II), is governed by factors like the Hard and Soft Acids and Bases (HSAB) principle, the stability of the resulting complex, and the steric fit within the binding pocket.
Signaling Unit : The entire molecule, including the nitrophenyl ring system, acts as the chromophore. The electronic properties of this system are key to the signaling mechanism.
Modulating Group : The nitro group (-NO2) on the benzaldehyde (B42025) ring plays a crucial electronic role. As a strong electron-withdrawing group, it influences the electron density of the entire conjugated system. This electronic perturbation can enhance the sensitivity and selectivity of the sensor by modulating the energy levels of the molecular orbitals involved in the photophysical signaling process.
While some semicarbazone-based sensors have been reported to lack selectivity, careful design of the molecular framework can overcome this challenge. nih.gov
Sensing Mechanisms (e.g., Fluorescence Quenching, Coordination-Induced Changes)
The detection of an analyte by a chemosensor is realized through a physical change upon binding. For semicarbazone-based sensors, common mechanisms include:
Coordination-Induced Changes : The primary event is the coordination of the metal ion to the semicarbazone ligand. nih.gov This binding alters the molecule's conformation and electronic structure. This change can directly impact the absorption spectrum, leading to a visible color change (colorimetric sensing). For example, the formation of a complex can shift the intramolecular charge transfer (ICT) band, resulting in a distinct new color.
Fluorescence Quenching : If the semicarbazone is fluorescent, the binding of certain metal ions, particularly those with open-shell d-orbitals or heavy atoms like Hg(II), can lead to a decrease or "quenching" of the fluorescence intensity. This can occur through several pathways, including photoinduced electron transfer (PET) from the sensor to the metal or energy transfer. The heavy atom effect associated with ions like mercury can also promote non-radiative decay pathways, thus quenching fluorescence.
Chelation-Enhanced Fluorescence (CHEF) : Conversely, for some sensor designs, the binding of a metal ion can restrict intramolecular rotations or block a PET pathway that normally quenches fluorescence in the free ligand. This leads to a "turn-on" response, where fluorescence is significantly enhanced upon analyte binding.
Table 2: Sensing Mechanisms in Schiff Base/Semicarbazone Chemosensors
| Mechanism | Description | Observed Signal |
|---|---|---|
| Photoinduced Electron Transfer (PET) | Electron transfer from a donor to the excited fluorophore provides a non-radiative decay path. Metal binding inhibits PET. | Fluorescence "Turn-On" (Chelation-Enhanced Fluorescence) |
| Intramolecular Charge Transfer (ICT) | Binding of an analyte alters the electron donor-acceptor character of the molecule, shifting the emission/absorption wavelength. | Color change or shift in fluorescence wavelength. |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer from an excited donor fluorophore to an acceptor chromophore. Analyte binding alters the distance or orientation between them. | Change in the ratio of donor/acceptor emission intensities. |
| Heavy Atom Effect | Coordination of a heavy metal ion (like Hg(II)) enhances spin-orbit coupling, promoting intersystem crossing and quenching fluorescence. | Fluorescence Quenching ("Turn-Off") |
Applications in Materials Science
The unique structural and electronic features of semicarbazones and their derivatives make them valuable building blocks for the creation of advanced functional materials. icm.edu.plicm.edu.pl Their ability to form stable metal complexes, participate in hydrogen bonding, and possess tunable electronic properties allows for their incorporation into polymers, nanoparticles, and crystalline materials with specific functions.
Research into the closely related 3-nitrobenzaldehyde thiosemicarbazone has revealed its potential for applications in materials science, including as a material for non-linear optics (NLO). nih.govresearchgate.net NLO materials can alter the properties of light and are critical for technologies like optical computing and telecommunications. This activity is often linked to extensive electron delocalization within the molecule, a feature shared by 3-nitrobenzaldehyde semicarbazone. nih.govresearchgate.net
The development of novel materials from 3-nitrobenzaldehyde semicarbazone could proceed in several directions:
Functional Polymers : The semicarbazone unit can be incorporated into a polymer backbone or attached as a pendant group. This could imbue the polymer with new functionalities, such as the ability to chelate metals for environmental remediation, act as a solid-supported catalyst, or serve as a sensory material that changes properties in response to an analyte.
Nanoparticles : Polymeric nanoparticles are carriers used for applications like controlled release. mdpi.comnih.gov 3-Nitrobenzaldehyde semicarbazone could be used to functionalize the surface of nanoparticles, providing specific recognition sites. Alternatively, metal complexes of the ligand could be used as precursors in the synthesis of metal or metal oxide nanoparticles, where the ligand itself acts as a capping or stabilizing agent, controlling the size and properties of the resulting nanomaterial. mdpi.com For example, imine-ligand-containing transition metal complexes are known to be excellent precursors for synthesizing metal nanoparticles.
Incorporation into Polymers and Dyes
Schiff bases, the class of compounds to which 3-nitrobenzaldehyde semicarbazone belongs, are recognized for their multifaceted applications, including as polymer stabilizers and as precursors to dyes and colorants. researchgate.net The parent compound, 3-nitrobenzaldehyde, is a known intermediate in the synthesis of certain aniline (B41778) dyes. wikipedia.org This established utility provides a strong foundation for the potential of its semicarbazone derivative in these fields.
The semicarbazone moiety, with its available nitrogen atoms, can act as a site for further chemical reactions, potentially allowing it to be incorporated as a monomeric unit into polymer chains. Such polymers could exhibit unique thermal or photo-stabilizing properties conferred by the aromatic nitro group.
Furthermore, the structure of 3-nitrobenzaldehyde semicarbazone is conducive to the synthesis of azo dyes. The nitro group can be chemically reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes with varied colors and properties. Research on the closely related 4-amino-3-nitrobenzaldehyde (B1281796) has demonstrated its successful use in the synthesis of novel reactive azo-dyes. researchgate.net This suggests a viable synthetic pathway for creating dyes from 3-nitrobenzaldehyde semicarbazone, opening avenues for its use in the textile and printing industries.
Potential for Optoelectronic Materials
There is growing interest in the application of semicarbazone and thiosemicarbazone derivatives in the field of optoelectronics, particularly for their non-linear optical (NLO) properties. It has been proposed that the significant electron delocalization within the thiosemicarbazone moiety, a close structural analog of the semicarbazone group, facilitates second harmonic generation (SHG) efficiency in both the free ligands and their metal complexes. nih.gov SHG is a key NLO phenomenon where light of a specific frequency is converted into light with twice the frequency, a property essential for applications in laser technology and optical data storage.
Research into NLO materials has specifically included the investigation of thiosemicarbazones derived from 3-nitrobenzaldehyde. nih.govresearchgate.net The presence of the electron-withdrawing nitro group and the electron-donating semicarbazone chain creates a "push-pull" electronic structure across the molecule, which is a common design strategy for enhancing NLO properties. The formation of metal complexes with 3-nitrobenzaldehyde semicarbazone can further augment these properties, offering a pathway to develop new, highly functional optoelectronic materials. icm.edu.pl
Applications in Analytical Chemistry
The ability of 3-nitrobenzaldehyde semicarbazone to react selectively and produce distinct spectroscopic signals makes it a valuable tool in analytical chemistry for both qualitative and quantitative analysis.
Reagents for Qualitative Organic Analysis of Carbonyl Compounds
A classic application of semicarbazides is in the qualitative analysis of aldehydes and ketones. Semicarbazones are typically crystalline solids with sharp and characteristic melting points. The reaction of an unknown carbonyl compound with semicarbazide (B1199961) hydrochloride results in the formation of a semicarbazone derivative. By purifying this solid derivative and measuring its melting point, one can identify the original aldehyde or ketone by comparing the observed melting point with tabulated values for known semicarbazone derivatives. 3-Nitrobenzaldehyde semicarbazone itself can serve as a reference compound in such analyses.
Spectrophotometric Reagents for Metal Ion Analysis
3-Nitrobenzaldehyde semicarbazone and its analogs are effective chelating agents, capable of forming stable, colored complexes with various metal ions. This property is exploited in the spectrophotometric determination of metal ion concentrations in solution. The intensity of the color of the metal-ligand complex is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert law.
Studies have shown that 3-nitrobenzaldehyde semicarbazone forms complexes with transition metals such as nickel(II) and copper(II). researchgate.netmedcraveonline.com The formation of these complexes is accompanied by changes in the electronic spectrum (UV-Vis), with the appearance of new absorption bands. researchgate.netmedcraveonline.com For example, the electronic spectra of Ni(II) and Cu(II) complexes of 3-nitrobenzaldehyde semicarbazone show absorption bands in the visible region that can be used for quantitative analysis. researchgate.net This demonstrates its potential as a selective and sensitive spectrophotometric reagent for the analysis of various metal ions in environmental, biological, and industrial samples.
Molecular Interactions in Biological Contexts
The interaction of 3-nitrobenzaldehyde semicarbazone with metal ions is not only relevant to analytical chemistry but also plays a crucial role in its biological activity. The formation of metal complexes can significantly enhance the therapeutic potential of the parent compound.
Ligand-Metal Ion Binding Mechanisms in Biological Systems
3-Nitrobenzaldehyde semicarbazone acts as a versatile ligand, forming coordination complexes with a variety of metals, which has garnered significant interest in medicinal chemistry and material science. icm.edu.plicm.edu.pl It typically functions as a bidentate ligand, coordinating to a central metal ion through two donor atoms. Spectroscopic studies, particularly infrared (IR) and UV-Vis spectroscopy, provide insight into the binding mechanism.
In the formation of metal complexes with ions such as Ni(II) and Cu(II), the ligand coordinates through the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the azomethine group (-CH=N-). researchgate.net This is evidenced by shifts in the characteristic stretching frequencies of these groups in the IR spectrum of the complex compared to the free ligand. The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net
The following table summarizes the key infrared spectral data for 3-nitrobenzaldehyde semicarbazone (L) and its complexes with Cu(II) and Ni(II), indicating the coordination sites.
| Compound | ν(C=N) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| Ligand (L) | 1683 | 1716 | - | - |
| [Cu(L)]Cl | 1685 | 1712 | 563 | 630 |
| [Ni(L)]Cl | 1683 | 1712 | 451 | 522 |
| Data sourced from Hussein MB, Hamad MNM. Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. J Microbiol Exp. 2020;8(5):163-165. researchgate.net |
This coordination with metal ions is believed to be a key factor in the enhanced biological activity of the resulting complexes, as it can influence their stability, solubility, and ability to interact with biological targets. medcraveonline.com The formation of these stable complexes is fundamental to their potential applications in medicinal chemistry, where they may act as antimicrobial or anticancer agents. nih.gov
Chemical Principles of Enzyme Inhibition via Chelation
The functional capabilities of 3-Nitrobenzaldehyde semicarbazone extend to the sophisticated realm of enzyme modulation, particularly through the mechanism of chelation-mediated inhibition. This mode of action is of paramount importance in the context of metalloenzymes, which are enzymes that require a metal ion cofactor for their catalytic activity. The specific chemical architecture of 3-Nitrobenzaldehyde semicarbazone allows it to act as a chelating agent, a molecule that can form multiple coordinate bonds to a single central metal ion.
The primary principle behind this inhibitory action lies in the sequestration of the enzyme's essential metal ion. Many enzymes, including oxidoreductases, transferases, and hydrolases, contain metal ions such as zinc, copper, nickel, or iron within their active sites. These metal ions are critical for the enzyme's structure and function; they can act as electrophilic catalysts, facilitate redox reactions, or stabilize the substrate binding pocket.
3-Nitrobenzaldehyde semicarbazone, possessing multiple donor atoms in the form of nitrogen and oxygen within its semicarbazone moiety, can effectively bind to these metal cofactors. The interaction involves the formation of a stable coordination complex with the metal ion, which can lead to enzyme inhibition through two primary pathways:
Metal Ion Abstraction: The chelating agent can have a higher affinity for the metal ion than the enzyme itself. In this scenario, the 3-Nitrobenzaldehyde semicarbazone effectively removes the metal cofactor from the enzyme's active site. The loss of the essential metal ion renders the enzyme catalytically inactive.
Ternary Complex Formation: Alternatively, the inhibitor can bind to the metal ion while it is still associated with the enzyme, forming a stable ternary complex (Enzyme-Metal-Inhibitor). This complex alters the electronic properties or the geometry of the active site, preventing the substrate from binding or the catalytic reaction from proceeding.
Research into Schiff bases, the class of compounds to which 3-Nitrobenzaldehyde semicarbazone belongs, has shown that their biological activities are often enhanced upon complexation with metal ions. researchgate.net Studies on 3-Nitrobenzaldehyde semicarbazone have confirmed its ability to form stable complexes with transition metal ions like copper (II) and nickel (II). researchgate.netmedcraveonline.com While direct quantitative data on the inhibition of specific metalloenzymes by 3-Nitrobenzaldehyde semicarbazone is limited in the current literature, its demonstrated capacity for metal chelation is a strong indicator of its potential as a metalloenzyme inhibitor. The increased antibacterial activity of its metal complexes compared to the ligand alone further underscores the significance of its coordination chemistry in a biological context. researchgate.net
Detailed Research Findings
The following table summarizes key findings from research on 3-Nitrobenzaldehyde semicarbazone and its metal complexes, highlighting its chelating behavior and resultant biological activity.
Future Research Directions and Emerging Trends
Novel Synthetic Strategies for Enhanced Control and Efficiency
Current synthetic routes to 3-nitrobenzaldehyde (B41214) semicarbazone typically involve a classical condensation reaction between 3-nitrobenzaldehyde and semicarbazide (B1199961) hydrochloride in an ethanolic medium. medcraveonline.com While effective, future research is geared towards developing more efficient, environmentally friendly, and scalable synthetic strategies.
Emerging trends in organic synthesis, such as microwave-assisted synthesis and ultrasound-assisted synthesis , offer significant potential for improving the preparation of 3-nitrobenzaldehyde semicarbazone. These methods, which have been successfully applied to other Schiff bases, can dramatically reduce reaction times, increase yields, and often lead to purer products by minimizing side reactions. scirp.orgscirp.org Research in this area will likely focus on optimizing parameters like irradiation power, temperature, and solvent choice to maximize efficiency. Another avenue of exploration is the use of novel catalytic systems or green solvents to further enhance the sustainability of the synthesis process. The goal is to move beyond traditional heating methods to more controlled and energy-efficient techniques. niscpr.res.in
Exploration of New Metal Complexes with Tunable Properties
The ability of 3-nitrobenzaldehyde semicarbazone to form stable complexes with metal ions is a cornerstone of its chemistry. researchgate.net To date, research has primarily documented its coordination with copper (II) and nickel (II). medcraveonline.commedcrave.com A significant future direction is the systematic exploration of a broader range of metal complexes. Synthesizing and characterizing complexes with other transition metals such as cobalt, zinc, iron, palladium, and platinum could unlock a diverse array of chemical and physical properties. researchgate.netresearchgate.neticm.edu.pl
These new complexes are expected to exhibit unique coordination geometries, electronic structures, and redox potentials. Such properties are critical for tuning the compound's utility in various fields. For instance, complexes with different metal centers could display enhanced or entirely new biological activities, catalytic capabilities, or utility as building blocks for advanced materials. researchgate.net
| Potential Metal Ion | Potential Coordination Geometry | Potential Research Application |
| Cobalt (Co) | Octahedral / Tetrahedral | Catalysis, Antimicrobial agents |
| Zinc (Zn) | Tetrahedral | Fluorescence sensors, Antifungal agents |
| Iron (Fe) | Octahedral | Redox catalysts, Magnetic materials |
| Palladium (Pd) | Square Planar | Cross-coupling catalysis, Anticancer agents |
| Platinum (Pt) | Square Planar | Anticancer agents, Electrocatalysis |
This table presents hypothetical research directions based on the known properties of similar metal-semicarbazone complexes.
Advanced Computational Modeling for Predictive Design and Property Optimization
The integration of computational chemistry is set to revolutionize the study of 3-nitrobenzaldehyde semicarbazone. Advanced modeling techniques, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, bonding, and reactivity of the ligand and its metal complexes. dntb.gov.ua Future research will increasingly rely on these in silico methods to predict molecular geometries, spectroscopic signatures (IR, UV-Vis), and thermodynamic stability before undertaking complex and time-consuming laboratory synthesis.
Computational modeling can also be employed to screen virtual libraries of related compounds, identifying promising candidates with desired properties for specific applications. By simulating ligand-receptor interactions, for example, researchers can predict the biological activity of new derivatives, accelerating the discovery of new therapeutic agents. This predictive power allows for a more rational and targeted approach to designing novel compounds, saving resources and time.
Development of Next-Generation Materials Incorporating 3-Nitrobenzaldehyde Semicarbazone
Beyond its molecular properties, 3-nitrobenzaldehyde semicarbazone and its metal complexes are promising candidates for integration into next-generation materials. Future research will likely explore the incorporation of this compound as a functional unit within larger systems, such as polymers, metal-organic frameworks (MOFs), or nanoparticles.
By grafting the semicarbazone onto polymer backbones, new materials with tailored thermal, optical, or metal-chelating properties could be developed. As a component in MOFs, it could contribute to the creation of porous materials with high surface areas, suitable for applications in gas storage, separation, or heterogeneous catalysis. Furthermore, anchoring its metal complexes onto the surface of nanoparticles could lead to hybrid materials with enhanced catalytic efficiency or targeted delivery capabilities in nanomedicine. The versatility of the semicarbazone moiety provides a rich platform for the design of advanced functional materials. scirp.org
Deeper Understanding of Structure-Reactivity Relationships for Targeted Chemical Applications
A fundamental goal for future research is to establish a comprehensive understanding of the structure-reactivity relationships governing the behavior of 3-nitrobenzaldehyde semicarbazone and its derivatives. Studies have already indicated that metal complexation enhances the biological activity compared to the free ligand. researchgate.net However, a detailed understanding of why this enhancement occurs is still developing.
Future investigations will involve systematic modifications to the molecular structure. This includes altering the position or nature of substituents on the benzaldehyde (B42025) ring and modifying the semicarbazone moiety itself. By correlating these structural changes with observed outcomes—be it antibacterial efficacy, catalytic turnover, or sensor sensitivity—researchers can build robust Structure-Activity Relationship (SAR) models. scirp.orgresearchgate.net These models are crucial for the rational design of new compounds where specific properties are fine-tuned for a targeted application, moving from serendipitous discovery to deliberate chemical design.
Q & A
Q. What experimental conditions optimize the synthesis of 3-nitrobenzaldehyde semicarbazone?
The synthesis involves condensing 3-nitrobenzaldehyde with semicarbazide hydrochloride in a mildly acidic medium (pH 4–6) using sodium acetate as a buffer. Reaction rates and yields depend on pH: lower pH accelerates imine formation but risks hydrolysis, while higher pH slows the reaction. Ethanol or methanol is typically used as a solvent under reflux for 1–3 hours. Post-reaction, crystallization in cold water or ethanol yields the product .
Q. How can spectroscopic techniques confirm the structure of 3-nitrobenzaldehyde semicarbazone?
- IR Spectroscopy : The C=O stretch of the semicarbazone appears at ~1650–1700 cm⁻¹, while the nitro group (NO₂) shows asymmetric and symmetric stretches at ~1520 and ~1350 cm⁻¹, respectively.
- ¹H/¹³C NMR : The aldimine proton (CH=N) resonates at δ 8.0–8.5 ppm. Aromatic protons adjacent to the nitro group are deshielded (δ 7.5–8.5 ppm). The nitro group also deshields nearby carbons in ¹³C NMR .
- X-ray Crystallography : Single-crystal analysis confirms planarity and intermolecular hydrogen bonding (e.g., N–H⋯O and O–H⋯S interactions), critical for packing stability .
Q. What standard assays evaluate the biological activity of semicarbazones?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against fungal (e.g., Candida albicans) or bacterial strains using broth microdilution.
- Antioxidant Assays : DPPH radical scavenging or ferric-reducing power tests.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do substituents on the aryl ring influence the biological efficacy of 3-nitrobenzaldehyde semicarbazone derivatives?
Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance stability and bioactivity by increasing electrophilicity at the imine bond. For example:
- Antifungal Activity : Nitro-substituted derivatives exhibit lower MIC values (e.g., 0.156 μmol/mL against C. albicans) due to improved membrane permeability .
- Antimalarial Activity : Para-substituted nitro groups enhance π-stacking with heme in Plasmodium proteases, disrupting redox balance .
Contradictions arise when bulky substituents (e.g., –OCH₃) reduce activity by steric hindrance .
Q. What non-covalent interactions govern the supramolecular assembly of 3-nitrobenzaldehyde semicarbazone in crystal structures?
Hirshfeld surface analysis reveals:
- Hydrogen Bonds : N–H⋯O (carbazone carbonyl) and O–H⋯S (if thiosemicarbazone) dominate.
- π⋯π Stacking : Aromatic rings align with interplanar distances of 3.5–4.0 Å, stabilizing layered structures.
- Halogen Bonds : In halogenated derivatives, C–X⋯O interactions contribute to 3D networks. These interactions impact solubility and charge transport in semiconductor applications .
Q. How do transition metal complexes of 3-nitrobenzaldehyde semicarbazone enhance catalytic activity in cross-coupling reactions?
Palladium(II) complexes with tridentate ONN-coordination (e.g., [Pd(PPh₃)(semicarbazone)Cl]) catalyze Suzuki and Heck reactions. Key factors:
- Electron-Deficient Ligands : Nitro groups increase Lewis acidity at Pd, accelerating oxidative addition.
- Heterodinuclear Systems : Pd–Ru complexes (e.g., [Pd–Ru(PPh₃)₂(CO)Cl]) show 2–3× higher turnover due to synergistic redox cycling .
- Substituent Effects : Electron-withdrawing groups improve stability but may reduce ligand lability .
Q. What computational methods predict the electronic properties of 3-nitrobenzaldehyde semicarbazone derivatives?
- DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps ~4.5–5.0 eV), correlating with charge-transfer efficiency in semiconductors .
- Molecular Docking : AutoDock Vina predicts binding to fungal CYP51 (target for azoles) with ΔG ≈ −8.5 kcal/mol, driven by hydrogen bonds with heme propionates .
- NBO Analysis : Delocalization indices confirm intramolecular charge transfer (ICT) from nitro to carbazone groups .
Q. How do reaction conditions affect the stereochemical outcome of semicarbazone derivatives?
- Diastereomer Formation : For α,β-unsaturated aldehydes, kinetic control (low temperature, acidic pH) favors the E-isomer, while thermodynamic control (reflux, basic pH) yields the Z-isomer.
- Chiral Resolution : (–)-Carvone semicarbazone forms α- (mp 162–163°C) and β-isomers (mp 141–142°C) via restricted C=N rotation. Polar solvents (e.g., DMSO) stabilize the α-form .
Q. Contradictions and Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
